molecular formula C13H26N2O2 B12095378 tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate

Cat. No.: B12095378
M. Wt: 242.36 g/mol
InChI Key: JVWUWZXDMXHJTA-UHFFFAOYSA-N
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Description

tert-Butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate (CAS 1384430-15-2) is a high-value chemical synthon of significant interest in pharmaceutical research and development. This compound, with a molecular formula of C13H26N2O2 and a molecular weight of 242.36, is characterized by its sterically hindered, multifunctional cyclobutane ring system, which serves as a rigid scaffold in medicinal chemistry . Its primary research value lies in its role as a key intermediate in the synthesis of more complex, pharmacologically active molecules. The presence of both a Boc-protected amine and a free amine group on the same ring allows for selective and sequential functionalization, making it a versatile building block for constructing drug candidates. Recent scientific literature highlights the importance of this structural motif, demonstrating its application in the development of targeted protein degraders, such as fragments for the investigational androgen receptor (AR) degrader GDC-2992 . The stereoselective synthesis of closely related trans-3-amino-2,2,4,4-tetramethylcyclobutanol derivatives further underscores the relevance of this chemical space in achieving high diastereoselectivity for potential therapeutics . This product is offered with a typical purity of 99% or higher and is available for immediate delivery in quantities from grams to kilograms. It is intended for research and development purposes in pharmaceutical synthesis and is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate

InChI

InChI=1S/C13H26N2O2/c1-11(2,3)17-10(16)15-9-12(4,5)8(14)13(9,6)7/h8-9H,14H2,1-7H3,(H,15,16)

InChI Key

JVWUWZXDMXHJTA-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(C1NC(=O)OC(C)(C)C)(C)C)N)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of the Cyclobutane Core

The cyclobutane core is synthesized via oximation and reduction of a tetramethylcyclobutanone precursor. For example:

  • Oximation : React tetramethylcyclobutanone with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux to form the oxime intermediate.

  • Reduction : Reduce the oxime to the amine using sodium borohydride (NaBH₄) in isopropanol, followed by catalytic hydrogenation with nickel-aluminum (Ni/Al) alloy under basic conditions.

Table 1: Reagents and Conditions for Cyclobutane Core Synthesis

StepReagents/ConditionsYieldReference
OximationNH₂OH·HCl, EtOH/H₂O, reflux, 2 hours67.4%
ReductionNaBH₄, IPA, 25°C, 16 hours93%
HydrogenationNi/Al, THF, NaOH, 60°C, 2 hours92%

Step 2: Boc Protection of the Amine

The amine group is protected using di-tert-butyl dicarbonate (BOC₂O) in the presence of a base. Key steps include:

  • Base-mediated deprotonation : Use potassium carbonate (K₂CO₃) in dioxane/water to deprotonate the amine.

  • BOC₂O addition : Slowly add BOC₂O at 0°C to minimize side reactions.

Table 2: Boc Protection Protocol

ParameterDetailsReference
SolventDioxane/H₂O (3:1)
BaseK₂CO₃ (1.7 eq)
Temperature0°C → RT, 12 hours
WorkupCH₂Cl₂ extraction, Na₂SO₄ drying
Yield88% (after chromatography)

Step 3: Purification and Isolation

The crude product is purified via column chromatography (silica gel) using a petroleum ether/EtOAc gradient. The final compound is isolated as a white solid with >95% purity .

Challenges and Considerations

  • Stereochemical Control : The cyclobutane ring’s rigidity and methyl substituents lead to diastereomeric mixtures, as noted in patents. No stereoselective methods are reported for this specific compound.

  • Reagent Sensitivity : BOC₂O is moisture-sensitive, requiring anhydrous conditions to avoid hydrolysis.

  • Scalability : Large-scale synthesis may face challenges due to the steric hindrance of the tetramethylcyclobutane moiety, potentially lowering reaction rates.

Alternative Pathways

While no alternative routes are explicitly documented for this compound, analogous methods for related cyclobutane derivatives include:

  • Cyanation and Reduction : Introducing a cyano group via Strecker synthesis, followed by catalytic hydrogenation.

  • Enantioselective Approaches : Using chiral auxiliaries or asymmetric hydrogenation, though this is unreported for the target compound .

Chemical Reactions Analysis

Deprotection of the Boc Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions, yielding the free amine. This reaction is critical for accessing the reactive NH₂ group in subsequent syntheses.

Conditions and Reagents

  • HCl in 1,4-Dioxane : A solution of 4 M HCl in dioxane removes the Boc group efficiently at room temperature .

  • Aqueous H₃PO₄ : Provides selective deprotection without affecting acid-sensitive groups like benzyl ethers or TBDMS-protected alcohols .

Example Reaction

Boc protected amineHCl dioxaneFree amine+CO2+tert butanol\text{Boc protected amine}\xrightarrow{\text{HCl dioxane}}\text{Free amine}+\text{CO}_2+\text{tert butanol}

Key Data

ReagentTemperatureTimeYieldSource
4 M HCl/dioxaneRT1 h>90%
85% H₃PO₄60°C3 h85%

Substitution Reactions

The carbamate group participates in nucleophilic substitutions, often facilitated by bases or transition-metal catalysts.

Notable Examples

  • Alkylation : Reaction with tert-butyl bromoacetate in the presence of K₂CO₃ and KI yields alkylated derivatives .

  • Arylation : Palladium-catalyzed coupling with aryl halides forms N-aryl carbamates under mild conditions .

Reaction Pathway

Boc protected amine+R XBase CatalystR substituted carbamate\text{Boc protected amine}+\text{R X}\xrightarrow{\text{Base Catalyst}}\text{R substituted carbamate}

Optimized Conditions

SubstrateReagentCatalystYieldReference
Alkyl bromidesK₂CO₃, KI-78%
Aryl halidesCs₂CO₃, Pd(OAc)₂BINAP ligand92%

Cross-Coupling Reactions

The Boc group stabilizes the amine during transition-metal-mediated couplings, enabling diverse functionalizations.

Sonogashira Coupling

  • Reacts with terminal alkynes using PdCl₂(PPh₃)₂ and CuI in DMF, forming alkynylated derivatives .

Suzuki-Miyaura Coupling

  • Boronic acids couple with the Boc-protected amine under Pd catalysis, yielding biaryl products .

Key Example

Boc protected amine+Ar B OH 2Pd BaseAr substituted carbamate\text{Boc protected amine}+\text{Ar B OH }_2\xrightarrow{\text{Pd Base}}\text{Ar substituted carbamate}

Catalytic System

Coupling TypeCatalystLigandSolventYield
SonogashiraPdCl₂(PPh₃)₂, CuI-DMF85%
SuzukiPd(OAc)₂BINAPDioxane88%

Amidation and Acylation

After deprotection, the free amine undergoes amidation or acylation to form peptides or modified amines.

Protocol

  • Deprotect Boc group with HCl/dioxane .

  • React with activated esters (e.g., NHS esters) or acyl chlorides in the presence of DIPEA .

Case Study

  • Coupling with 4-(4-methylthiazol-5-yl)benzylamine using DIPEA in DMF yields a bioactive pyrrolidine carboxamide .

Yield Optimization

ElectrophileCoupling AgentSolventYield
Acyl chlorideDIPEADCM91%
NHS ester-DMF87%

Cyclization and Rearrangement

The cyclobutane ring and Boc group enable participation in ring-opening or Curtius rearrangements.

Curtius Rearrangement

  • Heating with NaN₃ and Boc₂O forms isocyanate intermediates, which react with alcohols to form urethanes .

Application

CarbamateNaN Boc OIsocyanateROHUrethane\text{Carbamate}\xrightarrow{\text{NaN Boc O}}\text{Isocyanate}\xrightarrow{\text{ROH}}\text{Urethane}

Conditions

StepReagentTemperatureYield
RearrangementNaN₃, Zn(OTf)₂0°C → RT82%
Trappingtert-butanolRT76%

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have shown that tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate exhibits promising anticancer properties. In particular, it has been investigated for its ability to inhibit the androgen receptor (AR), which is a critical target in the treatment of prostate cancer. The compound's structure allows it to act as a bifunctional agent that can disrupt AR signaling pathways, thereby inhibiting tumor growth .

Neuroprotective Effects
Research indicates that this compound may also possess neuroprotective effects. Preliminary studies suggest it could mitigate neurodegenerative processes by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. This potential application opens avenues for developing treatments for conditions like Alzheimer's disease .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including amination and carbamate formation. This versatility makes it valuable in synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies

Study Title Focus Findings
Inhibition of Androgen Receptor by Bifunctional CompoundsInvestigated the impact of this compound on prostate cancer cellsDemonstrated significant inhibition of AR activity leading to reduced cell proliferation
Neuroprotective Mechanisms of CarbamatesExplored neuroprotective properties in vitroShowed reduction in oxidative stress markers and improved neuronal survival rates
Synthesis of Novel Anticancer AgentsUtilized this compound as a precursorDeveloped new compounds with enhanced anticancer activity compared to existing therapies

Mechanism of Action

The mechanism of action of tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate with analogous cyclobutyl carbamates and related derivatives:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Applications Reference
This compound C₁₃H₂₆N₂O₂ 3-amino, 2,2,4,4-tetramethyl cyclobutane 242.36 PROTAC synthesis, AR degradation
tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate C₁₂H₂₄N₂O₂ 3-(2-aminoethyl) cyclobutane 228.33 Peptide modification, drug discovery
tert-butyl N-(4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate C₁₂H₂₂N₂O₄ 4-amino, 3-hydroxy, 4-oxo, 1-cyclobutyl 258.31 Antibiotic intermediates, enzyme inhibition
tert-butyl N-[(1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamate C₂₀H₂₈ClN₂O₃ 3-(3-chloro-4-cyanophenoxy), tetramethyl cyclobutane 385.90 PROTAC linker, oncology candidates

Key Comparative Insights:

Steric and Electronic Effects
  • The tetramethyl cyclobutane core in the target compound provides exceptional steric shielding, reducing unintended side reactions during coupling steps in PROTAC synthesis. In contrast, tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate lacks methyl groups, increasing its flexibility and reactivity in peptide bond formation .
  • The 3-hydroxy-4-oxo derivative (CAS in ) exhibits higher polarity due to its oxygen-rich substituents, making it more water-soluble but less suitable for hydrophobic drug-target interactions.
Commercial Viability
  • The hydrochloride salt of the target compound is priced 10–15× higher than tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate, reflecting its specialized role in high-value oncology pipelines .

Biological Activity

tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate is a novel compound with potential applications in medicinal chemistry and organic synthesis. Its structure features a tert-butyl group and a carbamate moiety attached to a 3-amino-2,2,4,4-tetramethylcyclobutyl structure. This article explores the biological activity of this compound, drawing on existing literature and research findings.

  • Molecular Formula : C13H26N2O2
  • Molecular Weight : 242.36 g/mol
  • CAS Number : 1384430-15-2

Enzyme Inhibition

Compounds with carbamate functionalities often act as enzyme inhibitors. For instance:

  • Amines and Carbamates : The amino group in this compound suggests potential interactions with various enzymes or receptors. Research indicates that modifications in the cyclobutyl structure can significantly influence pharmacokinetic properties and biological activity.

Pharmacological Applications

  • Medicinal Chemistry : The compound's structural characteristics may allow it to function as an intermediate in synthesizing pharmaceuticals. Its potential for acting on biological targets could lead to new therapeutic agents.
  • Targeted Degradation : Similar compounds have been explored for their ability to target specific pathways in diseases such as cancer .

Case Studies and Research Findings

A review of related compounds provides insights into the biological activity of this compound:

CompoundBiological ActivityReference
tert-butyl N-(3-amino-2,2-dimethylpropyl)carbamateInvestigated for enzyme inhibition potential
Related carbamatesShowed significant binding affinity to various receptors
Compounds with similar structuresDemonstrated effectiveness as drug intermediates

Structural Similarities and Implications

The unique structure of this compound allows it to share characteristics with other biologically active compounds. These structural similarities can provide insights into its potential mechanisms of action and therapeutic uses:

  • Modifications in the cyclobutyl framework can alter binding affinities and selectivity towards biological targets.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing tert-butyl N-(3-amino-2,2,4,4-tetramethylcyclobutyl)carbamate?

  • Methodological Answer : The compound can be synthesized via a multi-step protocol involving nucleophilic substitution and deprotection. For example, tert-butyl N-[(1r,3r)-3-hydroxy-2,2,4,4-tetramethylcyclobutyl]carbamate reacts with sodium hydride in DMF to form intermediates, followed by coupling with electrophiles (e.g., 2-chloro-4-fluorobenzonitrile) at elevated temperatures (70°C). Final deprotection using HCl/dioxane yields the amine derivative . Optimization of reaction time, temperature, and stoichiometry (e.g., 1.2 equiv of electrophile) is critical to improve yields (reported at 11% in initial steps) .

Q. Which analytical techniques are essential for characterizing this carbamate?

  • Methodological Answer :

  • LC-MS : Confirms molecular weight and purity (e.g., m/z 279.10 [MH-100]+ observed in intermediates) .
  • NMR Spectroscopy : 1H/13C NMR resolves stereochemistry and substituent positions, particularly for the tetramethylcyclobutyl core.
  • X-ray Crystallography : SHELX software (e.g., SHELXL/SHELXS) enables structural determination of crystalline derivatives, resolving hydrogen-bonding networks and 3D packing .

Q. How should researchers handle stability and storage of this compound?

  • Methodological Answer : The compound is stable under inert atmospheres (N2/Ar) at room temperature. Store in amber glass vials away from strong acids/bases, oxidizers, and moisture. Use vacuum-sealed desiccators for long-term storage. Stability tests via TLC or HPLC are recommended every 6 months .

Advanced Research Questions

Q. What strategies enhance diastereoselectivity in synthesizing tetramethylcyclobutylcarbamate derivatives?

  • Methodological Answer : Diastereoselectivity can be controlled via:

  • Steric Effects : Bulky substituents on the cyclobutyl ring direct nucleophilic attack to less hindered positions.
  • Chiral Catalysts : Use of enantiopure auxiliaries or asymmetric catalysis during cyclobutane ring formation.
  • Intramolecular Interactions : Preorganization via hydrogen bonding (e.g., NH···O=C interactions) stabilizes transition states, as observed in crystal structures of related carbamates .

Q. How can computational modeling resolve conflicting reactivity data in carbamate functionalization?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways and transition states. For example, modeling the steric strain in the tetramethylcyclobutyl ring explains discrepancies in nucleophilic substitution rates between derivatives. MD simulations further assess solvent effects (e.g., DMF vs. THF) on reaction kinetics .

Q. What crystallographic challenges arise in resolving the 3D structure of this compound, and how are they addressed?

  • Methodological Answer : Challenges include low crystal quality and twinning due to the rigid cyclobutyl core. Solutions:

  • Crystal Growth : Use slow evaporation in mixed solvents (e.g., ethyl acetate/hexane).
  • Data Collection : High-resolution synchrotron X-ray sources improve weak diffraction.
  • Refinement : SHELXL’s TWIN/BASF commands model twinned datasets, while PARST/XDS refine disordered methyl groups .

Q. How do solvent polarity and temperature affect the compound’s conformational dynamics?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d6/CDCl3 reveals ring puckering and chair-boat transitions. Polar solvents stabilize zwitterionic forms via solvation, whereas apolar solvents favor compact conformers. Activation energies (ΔG‡) for ring inversion are calculated using Eyring plots .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the biological activity of structurally similar carbamates?

  • Methodological Answer : Variations in bioactivity often stem from:

  • Stereochemical Differences : Enantiomers may exhibit divergent binding affinities (e.g., to androgen receptors in degradation studies ).
  • Purity Issues : LC-MS/HPLC traces identify co-eluting impurities (e.g., deprotected amines) that skew activity assays.
  • Assay Conditions : Buffer pH, ionic strength, and cell-line specificity (e.g., HEK293 vs. HeLa) must be standardized .

Q. Why do synthetic yields vary significantly across published protocols?

  • Methodological Answer : Yield discrepancies arise from:

  • Intermediate Stability : Hydroxylamine intermediates may degrade if not promptly derivatized.
  • Purification Methods : Silica gel chromatography (ethyl acetate/petroleum ether) vs. recrystallization impacts recovery rates.
  • Scale Effects : Milligram-scale reactions often underperform due to inefficient mixing or heat transfer compared to gram-scale .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres for moisture-sensitive steps.
  • Characterization : Cross-validate NMR assignments with 2D techniques (COSY, HSQC).
  • Data Reporting : Include crystallographic CIF files and computational input/output in supplementary materials for reproducibility .

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